4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Description
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorobenzyl group at position 4, a 1-(ethylsulfonyl)piperidin-3-yl moiety at position 5, and a thiol group at position 2.
The ethylsulfonyl-piperidine substituent is notable for enhancing solubility and bioavailability compared to simpler alkyl or aryl groups . The 4-chlorobenzyl group may contribute to hydrophobic interactions in biological targets, as seen in similar chlorophenyl-substituted triazoles .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNAVZVSIYFHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and possibly anticancer properties. This article aims to explore the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H21ClN4O2S2. The compound features a triazole ring substituted with a chlorobenzyl group and an ethylsulfonyl-piperidine moiety. The presence of the thiol (-SH) group enhances its potential biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN4O2S2 |
| Molecular Weight | 392.94 g/mol |
| CAS Number | 932918-90-6 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. A study involving various triazole derivatives has shown that they possess good to moderate activities against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans) .
Inhibition Zone Data
The antimicrobial activity of similar triazole compounds was evaluated using the cup-plate assay method. The results are summarized in the following table:
| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 4a | 1 | 14 | 5 | 12 | 8 |
| 4b | 1 | 16 | 6 | 12 | 8 |
| 4c | 1 | 5 | 4 | 4 | 2 |
These findings suggest that the structural modifications in triazole derivatives can significantly influence their antimicrobial efficacy.
Antifungal Activity
The antifungal activity of triazole compounds is well-documented, particularly against pathogenic fungi. The mechanism of action typically involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that electron-donating groups on the triazole nucleus enhance antibacterial and antifungal activities. For example, compounds with substituents that increase electron density at specific positions on the triazole ring tend to exhibit greater biological activity .
Anticancer Potential
Emerging evidence suggests that mercapto-substituted triazoles may possess chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, certain derivatives have shown promising activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective cytotoxicity .
Case Studies
- Colon Carcinoma : A derivative of triazole was found to have an IC50 value of against HCT-116 cells.
- Breast Cancer : Another derivative exhibited IC50 values of and against T47D cells.
These findings highlight the potential application of this class of compounds in cancer therapy.
Scientific Research Applications
4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazoles class. It features a triazole ring, a five-membered ring containing three nitrogen atoms, substituted with a chlorobenzyl group and an ethylsulfonyl-piperidine moiety, and the thiol (-SH) group enhances its potential biological activity, particularly in medicinal chemistry and pharmacology.
Potential Applications
- Medicinal Chemistry and Pharmacology The presence of the thiol (-SH) group enhances its potential biological activity.
- Antimicrobial, antifungal, and antitumor properties Substituted 4H-1,2,4-triazoles have been explored for various biological activities.
- Interaction studies Crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Notable Features |
|---|---|
| 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol | Similar piperidine and triazole structure; different alkyl substitution. |
| 4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol | Contains benzyl instead of chlorobenzyl; potential differences in activity. |
| 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methylthio-4H-1,2,4-triazole | Methylthio group instead of thiol; may alter biological properties. |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds. The chlorobenzyl substitution could enhance lipophilicity and receptor binding affinity compared to simpler analogs.
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Structural and Functional Differences
- Substituent Effects on Antiviral Activity: The target compound’s 1-(ethylsulfonyl)piperidin-3-yl group distinguishes it from analogs like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol, which instead feature hydrazinyl and cyclopentenylamino groups. The latter demonstrated potent MERS-CoV helicase inhibition (IC₅₀: 1.2 µM), suggesting that bulky, planar substituents enhance binding to viral enzymes . In contrast, the ethylsulfonyl-piperidine group in the target compound may improve pharmacokinetic properties, such as metabolic stability .
Impact of Aromatic Substitutions :
Chlorophenyl and methoxyphenyl substitutions (e.g., HAS-D3 ) are associated with antimicrobial activity, likely due to enhanced membrane penetration . The target compound’s 4-chlorobenzyl group may similarly facilitate interactions with bacterial or fungal targets.- Role of Thiol and Schiff Base Modifications: Compounds like 5-(4-ethoxyphenyl)-4-[(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol exhibit corrosion inhibition by forming protective layers on metal surfaces via thiol and Schiff base functionalities . The target compound’s thiol group could similarly act as a chelating agent, though its primary focus is likely biological.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
